Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate
Overview
Description
Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate is a synthetic organic compound that features an adamantane core, a unique structure known for its rigidity and stability The adamantane moiety is a tricyclic hydrocarbon, which imparts significant steric bulk and lipophilicity to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate typically involves multiple steps starting from commercially available adamantane derivatives. One common route includes the following steps:
Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Sulfonamide Formation: The functionalized adamantane is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the methanesulfonamido group.
Esterification: The final step involves the esterification of the sulfonamide with methyl chloroacetate under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to introduce additional functional groups.
Reduction: The ester and sulfonamide groups can be reduced under appropriate conditions.
Substitution: The methanesulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of ester and sulfonamide groups.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Introduction of hydroxyl or carbonyl groups on the adamantane core.
Reduction: Formation of alcohols or amines from ester and sulfonamide groups.
Substitution: Formation of new sulfonamide derivatives with different substituents.
Scientific Research Applications
Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those requiring a rigid and bulky adamantane core.
Biology: Potential use in the development of bioactive compounds due to its unique structure and functional groups.
Medicine: Investigated for its potential as a drug candidate, particularly in antiviral and anticancer research.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to the stability and rigidity of the adamantane core.
Mechanism of Action
The mechanism of action of Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantane core can enhance the compound’s ability to penetrate cell membranes, while the sulfonamide and ester groups can participate in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug featuring an adamantane core.
Rimantadine: A derivative of amantadine with similar antiviral properties.
Memantine: Used in the treatment of Alzheimer’s disease, also based on the adamantane structure.
Uniqueness: Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate is unique due to the presence of both the methanesulfonamido and ester functional groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-(1-adamantyl)-2-(methanesulfonamido)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-19-13(16)12(15-20(2,17)18)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12,15H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNFABIUONPIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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